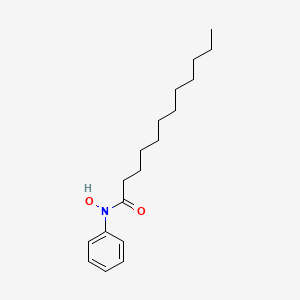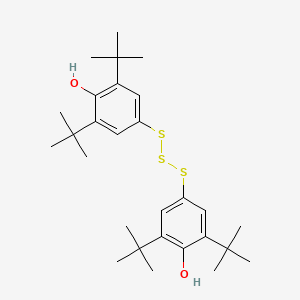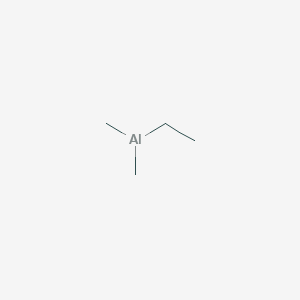
Ethyl(dimethyl)alumane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl(dimethyl)alumane is an organoaluminum compound with the chemical formula C₄H₁₁Al. It is a type of organometallic compound where aluminum is bonded to carbon atoms. This compound is of interest in various fields of chemistry due to its unique properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl(dimethyl)alumane can be synthesized through the reaction of dimethylaluminum chloride with ethylmagnesium bromide. The reaction typically occurs in an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The reaction can be represented as follows:
(CH3)2AlCl+C2H5MgBr→(CH3)2AlC2H5+MgClBr
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors with precise control over temperature and pressure to ensure high yield and purity. The process may also involve the use of catalysts to enhance the reaction rate and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl(dimethyl)alumane undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxygen to form aluminum oxides and other by-products.
Reduction: Can act as a reducing agent in organic synthesis.
Substitution: Undergoes nucleophilic substitution reactions with halides and other electrophiles.
Common Reagents and Conditions
Oxidation: Typically requires exposure to air or oxygen at elevated temperatures.
Reduction: Often involves the use of hydrogen gas or other reducing agents under controlled conditions.
Substitution: Commonly performed in the presence of solvents like tetrahydrofuran (THF) or diethyl ether, with the reaction temperature maintained at low to moderate levels.
Major Products
Oxidation: Produces aluminum oxides and various organic by-products.
Reduction: Yields reduced organic compounds and aluminum hydrides.
Substitution: Forms new organoaluminum compounds with different alkyl or aryl groups.
Aplicaciones Científicas De Investigación
Ethyl(dimethyl)alumane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential use in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of new pharmaceuticals and drug delivery systems.
Industry: Utilized in the production of polymers, coatings, and other advanced materials.
Mecanismo De Acción
The mechanism of action of ethyl(dimethyl)alumane involves its ability to donate or accept electrons, making it a versatile reagent in various chemical reactions. The aluminum atom in the compound can coordinate with other molecules, facilitating the formation or breaking of chemical bonds. This coordination ability is crucial in catalysis and other applications where precise control over reactivity is required.
Comparación Con Compuestos Similares
Similar Compounds
Trimethylaluminum: Another organoaluminum compound with three methyl groups attached to aluminum.
Diethylaluminum chloride: Contains two ethyl groups and one chlorine atom bonded to aluminum.
Triethylaluminum: Composed of three ethyl groups attached to aluminum.
Uniqueness
Ethyl(dimethyl)alumane is unique due to its specific combination of ethyl and dimethyl groups, which imparts distinct reactivity and properties compared to other organoaluminum compounds. This uniqueness makes it valuable in specialized applications where other compounds may not be as effective.
Propiedades
Número CAS |
13197-83-6 |
|---|---|
Fórmula molecular |
C4H11Al |
Peso molecular |
86.11 g/mol |
Nombre IUPAC |
ethyl(dimethyl)alumane |
InChI |
InChI=1S/C2H5.2CH3.Al/c1-2;;;/h1H2,2H3;2*1H3; |
Clave InChI |
SHGOGDWTZKFNSC-UHFFFAOYSA-N |
SMILES canónico |
CC[Al](C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methanol](/img/structure/B14722152.png)
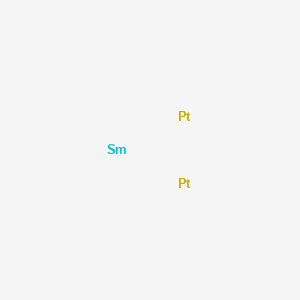
![(4As,4bs,10as,10br,11s,12as)-10b-fluoro-11-hydroxy-10a,12a-dimethyl-3,4,4a,5,6,10a,10b,11,12,12a-decahydro-2h-naphtho[2,1-f]chromene-2,8(4bh)-dione](/img/structure/B14722160.png)

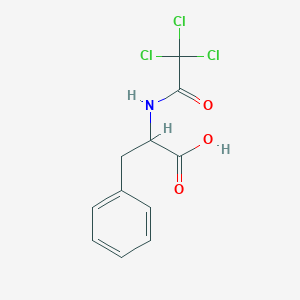
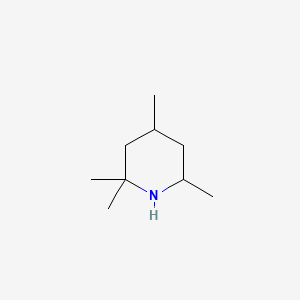
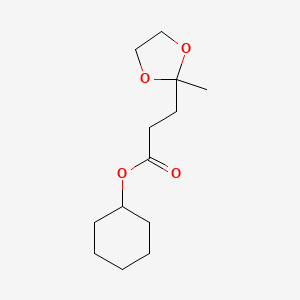
![2-[Morpholin-4-yl(2-nitrophenyl)methyl]naphthalen-1-ol](/img/structure/B14722213.png)
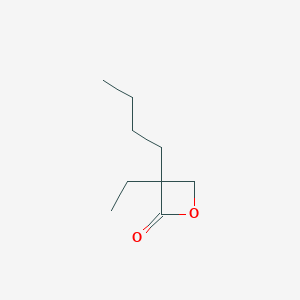
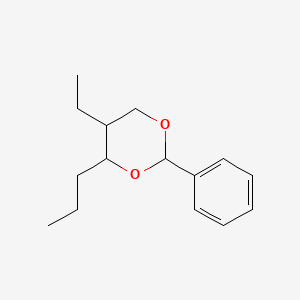
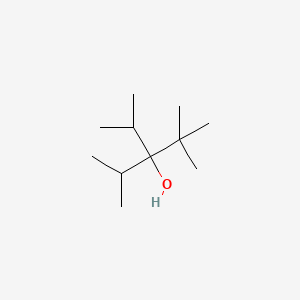
![[1-([1,1'-Biphenyl]-4-yl)ethylidene]hydrazine](/img/structure/B14722241.png)
